5-Bromo-2-(2-ethoxyethoxy)aniline

Overview

Description

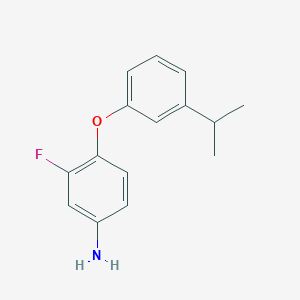

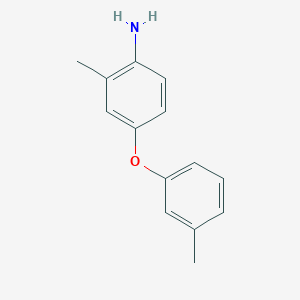

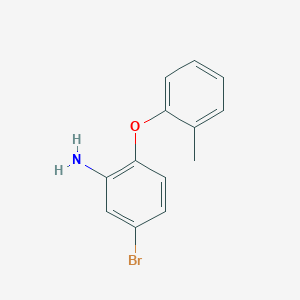

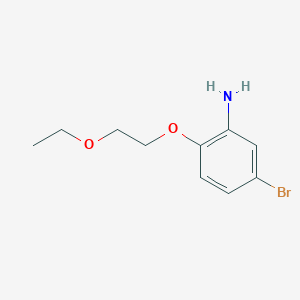

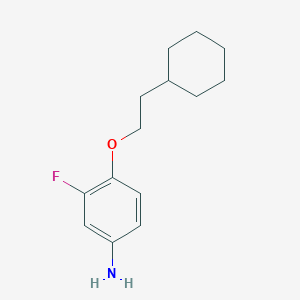

5-Bromo-2-(2-ethoxyethoxy)aniline is a chemical compound with the molecular formula C10H14BrNO2 and a molecular weight of 260.13 . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-(2-ethoxyethoxy)aniline is 1S/C10H14BrNO2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 . This indicates the presence of a bromine atom attached to the second carbon of the aniline ring, and an ethoxyethoxy group attached to the fifth carbon of the ring.Physical And Chemical Properties Analysis

5-Bromo-2-(2-ethoxyethoxy)aniline is a powder at room temperature . It has a molecular weight of 260.13 .Scientific Research Applications

Brominated Compounds in Material Science

Brominated compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), are primarily known for their use in flame retardants. They are studied for their occurrence as trace contaminants in these retardants and their formation during combustion processes. These compounds have been found to exhibit similar biological effects to their chlorinated analogs, indicating potential toxicities and environmental impacts. Research has also focused on novel brominated flame retardants (NBFRs), assessing their occurrence in indoor air, dust, consumer goods, and their potential health risks (Mennear & Lee, 1994; Zuiderveen et al., 2020).

Aniline Derivatives in Polymer and Chemical Industries

Aniline derivatives have been explored for their potential in synthesizing functional materials, fuels, and polymers. The conversion of biomass to furan derivatives, for example, highlights the importance of these compounds in developing sustainable chemical processes and materials. Aniline derivatives serve as intermediates in producing a wide range of polymers and industrial chemicals, showcasing their versatility and significance in modern chemistry (Chernyshev et al., 2017).

Environmental and Health Assessments

Research into the environmental and health impacts of brominated and aniline compounds continues to be a critical area of study. This includes investigations into the genotoxic activities of aniline and its metabolites, the occurrence of brominated compounds in the environment, and the potential health risks associated with exposure to these chemicals. These studies are crucial for understanding the implications of these compounds' widespread use and for developing regulations and guidelines to protect human health and the environment (Bomhard & Herbold, 2005).

Safety and Hazards

While specific safety and hazard information for 5-Bromo-2-(2-ethoxyethoxy)aniline is not available in the sources I found, it’s important to handle all chemical compounds with care. Always use personal protective equipment, work in a well-ventilated area, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name |

5-bromo-2-(2-ethoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNLIXWIKYDKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2-ethoxyethoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-([1,1'-Biphenyl]-2-yloxy)-3-fluorophenylamine](/img/structure/B3173392.png)